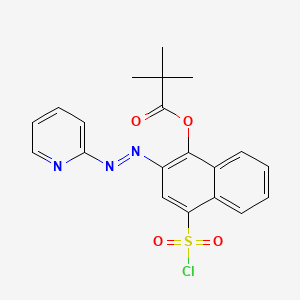
4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound features a chlorosulphonyl group, a pyridylazo moiety, and a naphthyl pivalate structure, making it a versatile molecule in synthetic chemistry and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate typically involves multiple steps, starting with the preparation of the naphthyl pivalate core. This is followed by the introduction of the pyridylazo group through azo coupling reactions. The final step involves the chlorosulphonylation of the compound under controlled conditions to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the azo group into corresponding amines.
Substitution: The chlorosulphonyl group can be substituted with nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
Wissenschaftliche Forschungsanwendungen
4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl acetate
- 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl butyrate
- 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl valerate
Uniqueness
Compared to similar compounds, 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate stands out due to its specific structural features, such as the pivalate group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and selectivity.
Eigenschaften
CAS-Nummer |
94006-33-4 |
|---|---|
Molekularformel |
C20H18ClN3O4S |
Molekulargewicht |
431.9 g/mol |
IUPAC-Name |
[4-chlorosulfonyl-2-(pyridin-2-yldiazenyl)naphthalen-1-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H18ClN3O4S/c1-20(2,3)19(25)28-18-14-9-5-4-8-13(14)16(29(21,26)27)12-15(18)23-24-17-10-6-7-11-22-17/h4-12H,1-3H3 |
InChI-Schlüssel |
MRTVKYWNAPYBLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C2=CC=CC=C21)S(=O)(=O)Cl)N=NC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


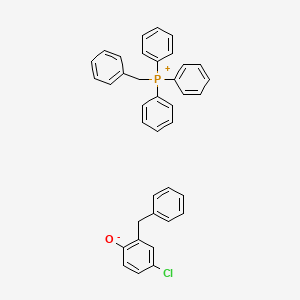
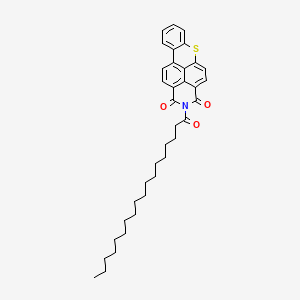
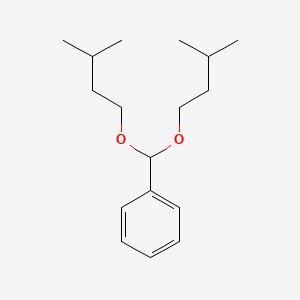

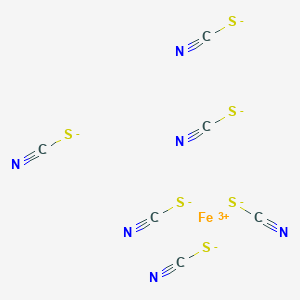


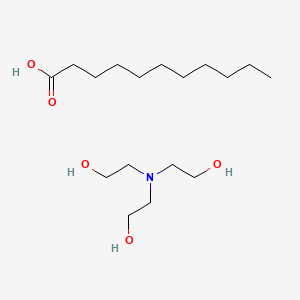

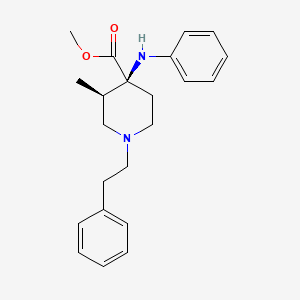

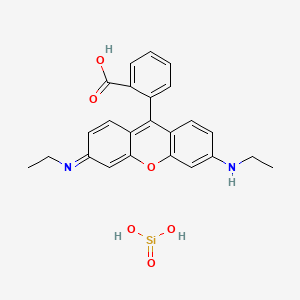
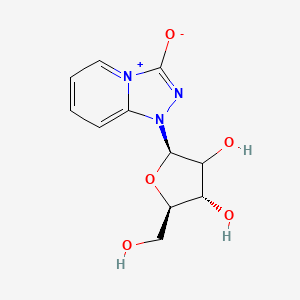
![1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride](/img/structure/B15179114.png)
